molecular formula C17H14N2O3S B4668868 3-[(2-naphthylsulfonyl)amino]benzamide

3-[(2-naphthylsulfonyl)amino]benzamide

Cat. No.: B4668868
M. Wt: 326.4 g/mol
InChI Key: CHSLBWVTBRXYGV-UHFFFAOYSA-N
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Description

3-[(2-Naphthylsulfonyl)amino]benzamide is a benzamide derivative featuring a 2-naphthylsulfonylamino substituent at the 3-position of the benzamide core. The compound combines a sulfonamide moiety with a naphthalene system, conferring unique steric and electronic properties. For example, sulfonamide-containing benzamides are often synthesized via coupling reactions between activated carboxylic acids (e.g., benzoyl chlorides) and sulfonamide-bearing amines, followed by purification via chromatography or crystallization .

Properties

IUPAC Name

3-(naphthalen-2-ylsulfonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c18-17(20)14-6-3-7-15(10-14)19-23(21,22)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,19H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSLBWVTBRXYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-[(2-naphthylsulfonyl)amino]benzamide with analogous benzamide and sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
This compound* C₁₇H₁₄N₂O₃S ~326.37 2 5 2-naphthylsulfonylamino
N-(3-Trifluoromethyl-phenyl)-benzamide C₁₄H₁₁F₃N₂O 280.24 2 5 3-Trifluoromethylphenyl, amino
N-(Anilinocarbonothioyl)benzamide (A8) C₁₄H₁₂N₂O₂S 272.32 2 4 4-Hydroxyphenylthiourea
3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide C₁₁H₁₈N₂O₂S 242.34 2 4 3-Methylbutan-2-ylamino, sulfonamide

*Calculated properties based on structural analysis.

Key Observations :

  • Hydrophobicity : The 2-naphthylsulfonyl group in the target compound increases molecular weight and hydrophobicity compared to simpler sulfonamides (e.g., ) or trifluoromethyl derivatives (). This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The electron-withdrawing sulfonyl group contrasts with electron-donating substituents (e.g., hydroxyl or methoxy groups in ), which may alter reactivity or interaction with biological targets .
Kinase Inhibition Potential

Compounds with sulfonamide-linked benzamides, such as those in , demonstrate potent kinase inhibition (e.g., BMPR2 selectivity). The naphthylsulfonyl group in the target compound may similarly enhance affinity for kinase ATP-binding pockets through hydrophobic interactions and π-stacking with aromatic residues .

Anti-Oxidant Activity

Benzamide derivatives with thiourea substituents () exhibit anti-oxidant activity (% inhibition: 86.6–87.7). In contrast, the target compound’s sulfonamide group lacks direct radical-scavenging capacity, suggesting divergent applications—kinase inhibition versus oxidative stress mitigation .

Solubility and Pharmacokinetics

However, the sulfonamide moiety may confer better solubility than purely hydrophobic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-naphthylsulfonyl)amino]benzamide
Reactant of Route 2
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3-[(2-naphthylsulfonyl)amino]benzamide

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